
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems.
Biochemical and Physiological Effects:
Studies have shown that 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to protect against neurotoxicity induced by various agents, including beta-amyloid and MPTP. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a lead compound for the development of new drugs with anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations for its use in clinical settings.
Aplicaciones Científicas De Investigación
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential anti-inflammatory and analgesic agent. In neuroscience, it has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, it has been investigated for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-11-27-16-9-7-15(8-10-16)17-13-22(24)23-19-14-21(26-6-3)20(25-5-2)12-18(17)19/h7-10,12,14,17H,4-6,11,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCSWYCIIAMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



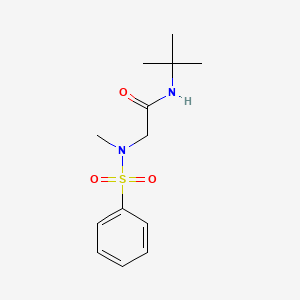
![({5-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B4780360.png)
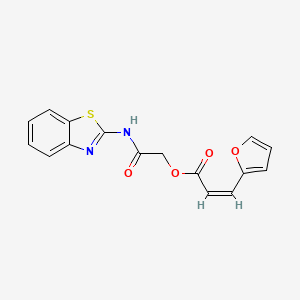
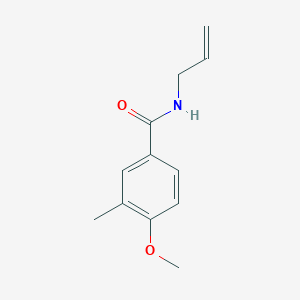
![N-(3-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4780392.png)
![3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4780398.png)
![N-[1-(4-chlorophenyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4780405.png)
![N-(2,4-dibromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4780413.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)
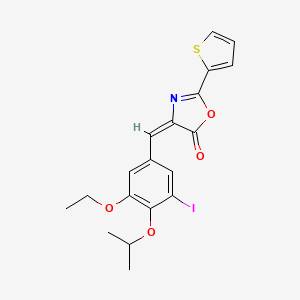
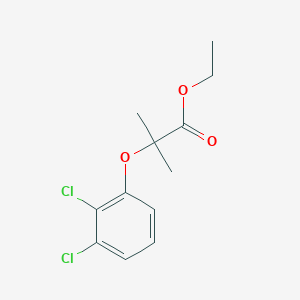
![4,5,6,7-tetrachloro-2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4780439.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)